(E)-2,6-diaminohex-4-enoic acid;dihydrochloride
Description
Historical Context of Dehydroamino Acid Research
The study of dehydroamino acids (dhAAs), which are characterized by a carbon-carbon double bond, has a rich history rooted in the exploration of natural products. researchgate.net These non-proteinogenic amino acids were first identified in peptides of microbial origin. wikipedia.org For instance, the dehydroalanine (B155165) (Dha) residue was discovered in nisin, a potent antimicrobial peptide. wikipedia.org This discovery opened a new chapter in peptide chemistry, revealing that nature utilizes these unsaturated residues to impart specific structural and functional properties to molecules. researchgate.net
Early research focused on the isolation and characterization of dhAA-containing natural products, which often exhibited significant biological activities, including antibiotic, antifungal, and antitumor properties. magtech.com.cn The presence of the α,β-unsaturated system in dhAAs confers conformational rigidity and increased resistance to proteolytic degradation compared to their saturated counterparts. researchgate.net Furthermore, the double bond acts as a reactive handle, participating in crucial biological reactions such as Michael additions, which can lead to covalent cross-linking with target proteins. wikipedia.org This reactivity has been a driving force in the continued investigation of dhAAs, leading to the development of synthetic methods to incorporate them into peptides and proteins for various applications in chemical biology and drug discovery. researchgate.net
Nomenclature and Classification as a Synthetic Amino Acid Derivative
(E)-2,6-diaminohex-4-enoic acid dihydrochloride (B599025) is classified as a synthetic amino acid derivative. Amino acid derivatives are compounds derived from a parent amino acid through modification of the amino group, carboxyl group, or side chain. bachem.com This particular compound is an unsaturated analog of the essential amino acid lysine (B10760008).
The systematic name, (E)-2,6-diaminohex-4-enoic acid, provides a precise description of its chemical structure according to IUPAC nomenclature guidelines for organic compounds. portlandpress.com
hex-4-enoic acid : This indicates a six-carbon chain ("hex") containing a carboxylic acid group (-oic acid) and a carbon-carbon double bond starting at the fourth carbon ("-4-en-").
2,6-diamino : This prefix specifies that two amino groups (-NH2) are attached to the carbon chain at positions 2 and 6.
(E)- : This stereochemical descriptor, from the German entgegen, signifies that the higher-priority substituents on each carbon of the double bond are on opposite sides, corresponding to a trans configuration.
dihydrochloride : This part of the name indicates that the compound is supplied as a salt, with two molecules of hydrogen chloride (HCl) having protonated the two basic amino groups. This salt form typically enhances the compound's stability and solubility in aqueous solutions.
Due to its structural similarity to lysine, it is also commonly referred to by semi-systematic and trivial names such as DL-trans-2,6-diamino-4-hexenoic acid dihydrochloride and trans-4,5-dehydro-DL-lysine dihydrochloride. chemicalbook.com
| Compound Identification | |
|---|---|
| Systematic Name | (E)-2,6-diaminohex-4-enoic acid;dihydrochloride |
| CAS Number | 39871-25-5 bldpharm.com |
| Molecular Formula | C6H14Cl2N2O2 (dihydrochloride salt) chemicalbook.com |
| Molecular Weight | 217.10 g/mol (dihydrochloride salt) |
| Common Synonyms | DL-trans-2,6-Diamino-4-hexenoic acid dihydrochloride chemimpex.com trans-4,5-Dehydro-DL-lysine dihydrochloride chemicalbook.com |
Overview of Academic Research Significance and Trajectories
(E)-2,6-diaminohex-4-enoic acid dihydrochloride, also known as trans-4,5-dehydro-L-lysine, serves as a valuable tool in biochemical and pharmaceutical research. chemimpex.com Its significance stems from its role as a structural analog of lysine, allowing it to interact with biological systems that recognize and process lysine. The presence of the double bond, however, introduces unique reactivity that researchers can exploit. smolecule.com
A primary area of research has been its use as a potent inhibitor of enzymes involved in lysine metabolism. nih.govresearchgate.net Notably, it has been instrumental in studying lysine 2,3-aminomutase, an enzyme that catalyzes the interconversion of L-lysine to L-β-lysine. nih.govnih.gov This enzyme is found in bacteria like Clostridium subterminale and is the first step in a major pathway for lysine degradation. nih.gov Studies have shown that trans-4,5-dehydro-L-lysine acts as a competitive inhibitor for lysine 2,3-aminomutase. nih.govresearchgate.net The enzyme abstracts a hydrogen atom from the compound, generating a stable allylic radical that can be studied using techniques like electron paramagnetic resonance (EPR) spectroscopy. nih.govresearchgate.net This has provided critical insights into the radical-based catalytic mechanism of the enzyme. nih.govresearchgate.net
Beyond enzyme inhibition, the compound's utility extends to several other research applications:
Biochemical Research : It is used in studies of amino acid metabolism to elucidate biochemical pathways. chemimpex.com Its ability to compete with natural substrates can help map metabolic routes and identify key enzymatic players. smolecule.com
Pharmaceutical Development : As a lysine analog, it serves as an intermediate or building block in the synthesis of more complex molecules with potential therapeutic applications, particularly for targeting metabolic disorders. chemimpex.com
Protein Engineering and Modification : The reactive nature of the double bond makes it a candidate for modifying proteins, potentially altering their structure and function for biotechnological purposes. chemimpex.comsmolecule.com
| Key Research Applications of (E)-2,6-Diaminohex-4-enoic Acid Dihydrochloride | |
|---|---|
| Application | Description |
| Enzyme Inhibition | Acts as a potent competitive inhibitor of lysine 2,3-aminomutase, allowing for detailed mechanistic studies of this radical SAM enzyme. nih.govresearchgate.net |
| Metabolic Pathway Studies | Used as a tool to probe and understand the pathways of lysine metabolism in various organisms. chemimpex.com |
| Synthetic Chemistry Precursor | Serves as a building block for the synthesis of complex organic molecules and potential pharmaceutical agents. chemimpex.com |
| Protein Modification | The unsaturated bond provides a site for covalent interactions, enabling its use in protein engineering. smolecule.com |
Future research trajectories may continue to leverage the unique properties of this compound to design more specific enzyme inhibitors, develop novel peptide-based therapeutics, and create new chemical probes for exploring the roles of lysine metabolism in health and disease.
Structure
3D Structure of Parent
Properties
IUPAC Name |
(E)-2,6-diaminohex-4-enoic acid;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h1-2,5H,3-4,7-8H2,(H,9,10);2*1H/b2-1+;; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VENITEMARMPYBQ-SEPHDYHBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CCN)C(C(=O)O)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C=C/CN)C(C(=O)O)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Derivatization of E 2,6 Diaminohex 4 Enoic Acid
Stereoselective Synthesis of (E)-2,6-Diaminohex-4-enoic Acid
The controlled, stereoselective synthesis of (E)-2,6-diaminohex-4-enoic acid is crucial for studying its specific biological functions. Achieving the desired stereochemistry at both the α-carbon (L- or D- configuration) and the C4-C5 double bond ((E)-configuration) requires sophisticated synthetic strategies.
Amidomalonic Ester Synthesis for Lysine (B10760008) Analogs
The amidomalonic ester synthesis is a robust and versatile method for preparing α-amino acids, which can be adapted for lysine analogs. pearson.comlibretexts.org This method is a variation of the malonic ester synthesis and typically involves three main steps. libretexts.orgyoutube.com
Deprotonation and Alkylation : The synthesis begins with a diethyl acetamidomalonate. The α-carbon is acidic and can be deprotonated by a suitable base (e.g., sodium ethoxide) to form a nucleophilic enolate. This enolate is then alkylated via an SN2 reaction with an appropriate alkyl halide. youtube.com To synthesize the target molecule, a key synthon would be a 4-halo-but-2-enyl derivative with a protected amino group at the terminal position.
Hydrolysis : The resulting alkylated malonic ester is then subjected to acidic hydrolysis (e.g., using H3O+ and heat). This step serves a dual purpose: it hydrolyzes the two ester groups to carboxylic acids and also hydrolyzes the acetamido group to a primary amine, yielding an ammonium salt. youtube.com
Decarboxylation : The intermediate, a substituted malonic acid, is unstable to heat and readily undergoes decarboxylation, losing one of the carboxyl groups as carbon dioxide to yield the final α-amino acid. youtube.com
Table 1: Key Steps in Amidomalonic Ester Synthesis
| Step | Reagents | Transformation |
|---|---|---|
| Alkylation | 1. Base (e.g., NaOEt) 2. Alkyl Halide (R-X) | The α-proton of diethyl acetamidomalonate is removed, and the resulting carbanion attacks an alkyl halide. libretexts.org |
| Hydrolysis & Decarboxylation | Acid (H3O+) and Heat | Both ester groups and the amide group are hydrolyzed, followed by the loss of CO2 to form the amino acid. youtube.com |
Dehydrogenation Strategies from Saturated Precursors (e.g., 2,6-diaminohexanoic acid)
A modern approach to creating unsaturated molecules involves the direct dehydrogenation of saturated precursors. nih.gov In principle, (E)-2,6-diaminohex-4-enoic acid could be synthesized from its saturated counterpart, 2,6-diaminohexanoic acid (lysine), through a controlled dehydrogenation reaction.
This strategy often relies on transition metal catalysis to achieve selective C-H activation. nih.gov A catalyst, often based on palladium, rhodium, or iridium, can facilitate the removal of hydrogen atoms from specific positions in the carbon chain to introduce a double bond. The challenge in this approach lies in achieving regioselectivity (controlling the position of the double bond) and stereoselectivity (ensuring the (E)-configuration). While this is a well-established method for generating unsaturation in various organic molecules, its application to complex, functionalized molecules like amino acids requires careful selection of catalysts and reaction conditions to avoid side reactions and protect the existing functional groups. nih.gov
Enantiomeric Control and Isomeric Forms ((E) and (Z) Configurations)
Controlling the stereochemistry of (E)-2,6-diaminohex-4-enoic acid involves two distinct aspects: the chirality at the α-carbon and the geometry of the double bond.
Enantiomeric Control : Syntheses like the amidomalonic ester route typically produce a racemic mixture (an equal mix of L- and D-enantiomers). libretexts.org To obtain a single enantiomer, either a resolution step is required post-synthesis, or an enantioselective synthetic method must be employed from the start. Resolution can be achieved by forming diastereomeric salts with a chiral acid or base, which can then be separated by crystallization. libretexts.org Enantioselective synthesis often involves using chiral catalysts that guide the reaction to produce predominantly one enantiomer. libretexts.org
(E) and (Z) Isomerism : The geometry of the double bond is defined as (E) (entgegen, opposite) or (Z) (zusammen, together) based on the Cahn-Ingold-Prelog priority rules. masterorganicchemistry.com For (E)-2,6-diaminohex-4-enoic acid, the higher priority groups on each carbon of the double bond are on opposite sides. Achieving stereoselective synthesis of the (E) isomer requires reactions that favor its formation over the (Z) isomer. This can often be accomplished through stereoselective coupling reactions where the geometry of the starting vinyl iodide is translated into the product. nsf.gov The choice of catalyst and reaction conditions is critical to prevent isomerization of the double bond during the synthesis. nsf.gov
Formation via Maillard Reaction Pathways
The Maillard reaction is a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating, leading to non-enzymatic browning in food. wikipedia.org This reaction is responsible for the characteristic color, flavor, and aroma of cooked foods. nih.govundip.ac.id Lysine, with its reactive ε-amino group, is particularly susceptible to participating in the Maillard reaction. ansynth.comsandiego.edu
Mechanistic Insights into Formation During Amino Acid-Carbohydrate Interactions
The formation of unsaturated lysine derivatives can be a consequence of the advanced stages of the Maillard reaction. The process is initiated by the condensation of a carbonyl group from a reducing sugar with an amino group of lysine. wikipedia.orgnih.gov
Initial Stage : The reaction begins with the nucleophilic attack of a lysine amino group on the carbonyl carbon of a reducing sugar. This forms an unstable N-substituted glycosylamine, which then rearranges to a more stable ketosamine known as an Amadori product. wikipedia.orgundip.ac.idfrontiersin.org
Intermediate Stage : The Amadori product can then undergo further reactions through several pathways. Dehydration and fragmentation of the sugar moiety lead to the formation of highly reactive dicarbonyl compounds. frontiersin.org These intermediates can then react further.
Final Stage : In the advanced stages, a complex series of reactions including cyclization, dehydration, and polymerization occurs, ultimately forming brown nitrogenous polymers known as melanoidins. wikipedia.orgnih.gov It is during the intermediate and advanced stages, involving multiple dehydration and degradation steps, that unsaturated structures like (E)-2,6-diaminohex-4-enoic acid could potentially be formed from the lysine backbone.
Table 2: Stages of the Maillard Reaction
| Stage | Key Events | Resulting Products |
|---|---|---|
| Early | Condensation of amino acid and reducing sugar. frontiersin.org | Schiff Base, Amadori Product. wikipedia.org |
| Intermediate | Sugar dehydration, fragmentation, Strecker degradation. nih.gov | Reductones, dicarbonyls, Strecker aldehydes. frontiersin.org |
| Final | Aldol condensation, polymerization. sandiego.edu | Melanoidins (brown polymers). nih.gov |
Analytical Characterization of Maillard Reaction Products
The mixture of compounds produced during the Maillard reaction is exceedingly complex, containing thousands of different molecules. nih.gov Characterizing this mixture to identify specific products like (E)-2,6-diaminohex-4-enoic acid requires powerful analytical techniques.
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS), including techniques like Fourier Transform Ion Cyclotron Resonance MS (FT-ICR-MS), is essential for determining the exact molecular formulas of the numerous reaction products. nih.gov Gas Chromatography-Mass Spectrometry (GC-MS) is also widely used to separate and identify volatile and semi-volatile compounds formed during the reaction. tandfonline.comtandfonline.com
Chromatography : High-Performance Liquid Chromatography (HPLC) is used to separate the non-volatile components of the Maillard reaction mixture. acs.org Coupling HPLC with MS (LC-MS) provides a powerful tool for separation and identification. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a crucial tool for the definitive structural elucidation of purified compounds from the reaction mixture, allowing for the precise determination of the molecule's connectivity and stereochemistry. tandfonline.comacs.org
These analytical methods, often used in combination, are vital for mapping the complex reaction pathways and identifying the vast array of products formed during amino acid-carbohydrate interactions. nih.govtandfonline.com
Precursor-Directed Biosynthesis in Microbial Systems
Precursor-directed biosynthesis is a powerful technique that combines the efficiency of microbial fermentation with the flexibility of chemical synthesis to produce novel compounds. This approach involves engineering a microbial host to accept and process a synthetic, non-native substrate, or "precursor," into a desired final product. This strategy is particularly valuable for the production of non-proteinogenic amino acids like (E)-2,6-diaminohex-4-enoic acid, which are not naturally synthesized by common industrial microorganisms.
Exogenous Substrate Utilization in Engineered Biosynthesis
The core principle of exogenous substrate utilization lies in designing or modifying a microbial metabolic pathway to recognize and incorporate an externally supplied precursor. For the biosynthesis of (E)-2,6-diaminohex-4-enoic acid, a hypothetical engineered microbial system, for instance in Escherichia coli, could be envisioned. This would typically involve the introduction of heterologous enzymes or the modification of existing ones to catalyze the final steps of the biosynthetic pathway, starting from a fed precursor that is structurally related to the target molecule.
While specific research on the precursor-directed biosynthesis of (E)-2,6-diaminohex-4-enoic acid is not extensively documented in publicly available literature, the general methodology has been successfully applied to other complex molecules. For example, engineered E. coli strains have been used to produce novel polyketides by feeding synthetic diketide and triketide substrates to a modified polyketide synthase enzyme. This demonstrates the feasibility of utilizing microbial hosts to perform complex chemical transformations on non-native precursors.
The successful implementation of such a system for (E)-2,6-diaminohex-4-enoic acid would depend on several key factors:
Identification and expression of suitable enzymes: Enzymes capable of converting a synthetic precursor into the target molecule would need to be identified, potentially through genome mining, and functionally expressed in the microbial host.
Precursor uptake: The microbial host must be able to efficiently transport the exogenous substrate into the cell.
Metabolic pathway optimization: The host's metabolism may need to be engineered to prevent degradation of the precursor and to efficiently channel it towards the desired product.
Synthesis of Analogs and Derivatives of (E)-2,6-Diaminohex-4-enoic Acid for Structure-Activity Relationship Studies
The synthesis of analogs and derivatives of (E)-2,6-diaminohex-4-enoic acid is crucial for understanding how its chemical structure relates to its biological activity. By systematically modifying the parent compound, researchers can probe its interactions with biological targets and develop new molecules with enhanced or novel properties. chemimpex.com This compound serves as a key intermediate in the synthesis of various pharmaceuticals. chemimpex.com
Saturated and Alkynyl Analogs (e.g., DL-2,6-Diaminohexanoic acid, DL-2,6-Diamino-4-hexynoic acid)
The synthesis of saturated and alkynyl analogs of (E)-2,6-diaminohex-4-enoic acid allows for the investigation of the role of the double bond in its biological function. The synthesis of trans-4,5-didehydro-DL-lysine, another name for (E)-2,6-diaminohex-4-enoic acid, was described in 1972, providing a foundational method for accessing this class of compounds. kcl.ac.uk
DL-2,6-Diaminohexanoic acid , the saturated analog, represents a key structural variation. While specific, detailed synthetic routes starting from (E)-2,6-diaminohex-4-enoic acid are not readily found in recent literature, its synthesis can be approached through standard organic chemistry techniques. A common strategy would involve the catalytic hydrogenation of the double bond in a protected derivative of (E)-2,6-diaminohex-4-enoic acid, followed by deprotection to yield the final saturated diamino acid.
DL-2,6-Diamino-4-hexynoic acid , the alkynyl analog, introduces a triple bond into the carbon backbone. The synthesis of such a molecule would likely involve a multi-step chemical sequence. A plausible synthetic strategy could start from a precursor with a terminal alkyne, which is then elaborated to introduce the two amino groups and the carboxylic acid functionality. While a direct synthesis from (E)-2,6-diaminohex-4-enoic acid is not straightforward, building blocks containing the hexynoic acid scaffold are synthetically accessible. For instance, hex-5-ynoic acid can be synthesized from cyclohexanone through a bromination-dehydrobromination sequence of an intermediate hex-5-enoic acid. researchgate.net This could then be functionalized to introduce the required amino groups.
Below is a table summarizing these key analogs:
| Compound Name | Structure | Key Feature |
| (E)-2,6-Diaminohex-4-enoic acid | Contains a trans double bond | |
| DL-2,6-Diaminohexanoic acid | Saturated carbon chain | |
| DL-2,6-Diamino-4-hexynoic acid | Contains a triple bond |
Modification Strategies for Functional Probes
The development of functional probes from (E)-2,6-diaminohex-4-enoic acid allows for the study of its biological targets and mechanisms of action. These probes are typically designed by attaching a reporter group, such as a fluorescent dye or a radioactive isotope, to the parent molecule. The two amino groups and the carboxylic acid group of (E)-2,6-diaminohex-4-enoic acid provide reactive handles for chemical modification.
Fluorescent Labeling: A common strategy for creating fluorescent probes is to couple a fluorescent dye to one of the amino groups of the diamino acid. This can be achieved using amine-reactive fluorescent dyes, such as those containing N-hydroxysuccinimide (NHS) esters or isothiocyanates. The choice of fluorophore can be tailored for specific applications, with a wide range of excitation and emission wavelengths available. The design of such probes is a modular process, allowing for the synthesis of a library of different fluorescent derivatives.
Bioconjugation for Targeted Delivery and Imaging: The principles of bioconjugation can be applied to attach (E)-2,6-diaminohex-4-enoic acid derivatives to larger molecules, such as proteins or antibodies. This can be used to deliver the compound to specific cells or tissues, or to create imaging agents for diagnostic purposes. "Click chemistry," such as the copper-catalyzed or strain-promoted azide-alkyne cycloaddition, offers a highly efficient and bioorthogonal method for such conjugations. frontiersin.org This would involve first modifying the diamino acid with either an azide or an alkyne group, which can then be selectively reacted with a correspondingly modified biomolecule.
The table below outlines potential modification strategies:
| Modification Strategy | Reporter Group | Potential Application |
| Fluorescent Labeling | Fluorescent Dye (e.g., Fluorescein, Rhodamine) | Cellular imaging, binding assays |
| Bioconjugation (Click Chemistry) | Azide or Alkyne | Targeted drug delivery, protein labeling |
| Isotopic Labeling | Radioactive Isotope (e.g., ¹⁴C, ³H) | Metabolic studies, quantification |
Biosynthetic and Metabolic Pathways Involving E 2,6 Diaminohex 4 Enoic Acid in Non Human Organisms
Role in Microbial Metabolism (e.g., Streptomyces pilosus)
In microorganisms such as those from the Streptomyces genus, amino acid metabolism is intricately linked to the production of secondary metabolites and cellular development. nih.gov The metabolism of lysine (B10760008) and its analogues, including (E)-2,6-diaminohex-4-enoic acid, is a key aspect of these processes.
Due to its structural resemblance to lysine, (E)-2,6-diaminohex-4-enoic acid can act as a competitive substrate in various enzymatic pathways. In bacteria like Corynebacterium glutamicum, a close relative of Streptomyces, the biosynthesis of compounds such as diaminopentane is derived from lysine. nih.gov Enzymes involved in these pathways, particularly those that recognize lysine as a substrate, may also bind to (E)-2,6-diaminohex-4-enoic acid. This competition can affect the efficiency of biosynthetic pathways that rely on lysine. For example, lysine decarboxylase, which converts lysine to diaminopentane, might be inhibited or have its activity altered by the presence of this unsaturated analogue. The structural similarity between lysine and diaminopentane also suggests that transport systems, like the lysine exporter LysE, could potentially recognize and transport (E)-2,6-diaminohex-4-enoic acid, further integrating it into the cell's metabolic network. nih.gov
| Compound | Role in Microbial Metabolism | Enzymatic Interaction | Potential Effect of (E)-2,6-diaminohex-4-enoic acid |
| Lysine | Precursor for diaminopentane and other metabolites. | Substrate for enzymes like lysine decarboxylase. | Competitive inhibition of lysine-dependent enzymes. |
| Diaminopentane | Building block for polyamides. | Product of lysine decarboxylation. | Altered production rates due to enzyme competition. |
Decarboxylation is a fundamental biochemical reaction that removes a carboxyl group, often as a critical step in metabolic pathways. nih.gov Enzymes known as decarboxylases, which are frequently dependent on cofactors like pyridoxal (B1214274) 5'-phosphate (PLP), catalyze these reactions. nih.gov (E)-2,6-diaminohex-4-enoic acid can serve as a substrate for such enzymes, leading to the formation of an unsaturated diamine. This process is analogous to the decarboxylation of lysine to produce diaminopentane. The resulting unsaturated diamine could then be utilized by the microorganism for the synthesis of various natural products or other cellular components. The efficiency of this enzymatic decarboxylation can be influenced by factors such as substrate specificity of the enzyme and the reaction conditions. nih.govmdpi.com
Participation in Post-Translational Protein Modifications in Animal Connective Tissues
Post-translational modifications (PTMs) are crucial for increasing the functional diversity of proteins after their synthesis on the ribosome. thermofisher.com In animal connective tissues, one of the most important PTMs is the cross-linking of collagen and elastin (B1584352), which provides structural integrity and stability. nih.govnih.gov
The process of collagen and elastin cross-linking is initiated by the enzyme lysyl oxidase. nih.govresearchgate.net This copper-dependent enzyme catalyzes the oxidative deamination of the ε-amino group on specific lysine and hydroxylysine residues within collagen and elastin polypeptide chains. nih.govencyclopedia.pub This reaction converts the lysine side chain into a reactive aldehyde known as allysine (B42369) (α-aminoadipic-δ-semialdehyde). nih.govresearchgate.net This enzymatic conversion is the rate-limiting step for the subsequent formation of covalent cross-links that stabilize the extracellular matrix. nih.govresearchgate.net
The allysine residues generated by lysyl oxidase are highly reactive and spontaneously undergo condensation reactions with other lysine, hydroxylysine, or allysine residues on adjacent protein chains. nih.govresearchgate.net These reactions lead to the formation of various di-, tri-, and tetravalent cross-links. An intermediate in some of these cross-linking pathways can be considered a dehydrolysine (B1249211) derivative, structurally related to (E)-2,6-diaminohex-4-enoic acid. These covalent bonds are essential for the mechanical properties of connective tissues, providing tensile strength to collagen fibrils and elasticity to elastin fibers. researchgate.netnih.gov The maturation of these cross-links over time contributes to the increasing stiffness of tissues with age. youtube.com
| Protein | Key Residue | Modifying Enzyme | Resulting Structure | Function |
| Collagen | Lysine, Hydroxylysine | Lysyl Oxidase | Allysine, Hydroxyallysine | Formation of covalent cross-links for tensile strength. nih.govencyclopedia.pub |
| Elastin | Lysine | Lysyl Oxidase | Allysine | Formation of desmosine (B133005) and isodesmosine (B1214917) cross-links for elasticity. researchgate.netresearchgate.net |
Influence on Amino Acid Metabolism and Protein Synthesis in Cellular Systems
As an analogue of the essential amino acid lysine, (E)-2,6-diaminohex-4-enoic acid has the potential to influence general amino acid metabolism and the process of protein synthesis. nih.gov Cells possess tightly regulated pathways for the synthesis, degradation, and transport of amino acids. The introduction of an unusual amino acid like (E)-2,6-diaminohex-4-enoic acid can disrupt this homeostasis. It may compete with lysine for transport into the cell or for the active sites of enzymes involved in lysine's metabolic pathways. Furthermore, during protein synthesis, aminoacyl-tRNA synthetases are responsible for attaching the correct amino acid to its corresponding tRNA. While these enzymes are highly specific, a close structural analogue could potentially be mistakenly incorporated into a growing polypeptide chain, leading to the synthesis of altered proteins with potentially compromised function.
Information regarding the interaction of (E)-2,6-diaminohex-4-enoic acid with lysine biosynthesis pathways is not available in current scientific literature.
Following a comprehensive search of scientific databases and patent literature, no research or data could be found detailing the interaction of the specific compound (E)-2,6-diaminohex-4-enoic acid;dihydrochloride (B599025) with the lysine biosynthesis pathways in either bacteria or plants.
Extensive searches were conducted using various keywords, including the compound's systematic name, common synonyms such as "trans-4,5-didehydrolysine," and terms related to the target pathway, such as "diaminopimelate pathway," "dihydrodipicolinate synthase," and "diaminopimelate decarboxylase." Despite these efforts, the search did not yield any studies, articles, or patents that describe a mechanism of action, inhibitory activity, or any form of interaction between this specific compound and the enzymes involved in lysine biosynthesis.
Therefore, the content for the requested section, "3.4. Interaction with Lysine Biosynthesis Pathways in Bacteria and Plants," cannot be generated with scientific accuracy. To adhere to the strict requirement of not introducing information outside the explicit scope of the query, no alternative compounds or speculative interactions can be discussed.
Below is the table of compound names that would have been included in the article as requested.
Enzymatic Interactions and Molecular Mechanisms of E 2,6 Diaminohex 4 Enoic Acid
Enzyme Inhibition Studies
(E)-2,6-diaminohex-4-enoic acid has been identified as an enzyme inhibitor, a property attributed to its ability to interact with enzyme active and allosteric sites, thereby affecting their catalytic functions. smolecule.com Its structural features, particularly the presence of two amino groups and a double bond within the hexenoic acid framework, are crucial to its inhibitory activities.
Mechanism of Binding to Enzyme Active Sites
While specific studies detailing the binding of (E)-2,6-diaminohex-4-enoic acid to the active sites of various enzymes are not extensively documented, general principles of competitive inhibition are likely to apply. As a structural analogue of lysine (B10760008), it can be inferred that this compound may compete with the natural substrate for binding to the active site of enzymes involved in lysine metabolism. This competitive binding would prevent the formation of the enzyme-substrate complex necessary for catalysis. Research indicates that the compound has been shown to inhibit certain enzymes by binding to their active sites, thereby impacting their catalytic functions. smolecule.com
Impact on Catalytic Activity and Metabolic Fluxes
The inhibitory effect of (E)-2,6-diaminohex-4-enoic acid on enzyme activity has been quantified in studies of Dihydrodipicolinate Synthase (DHDPS), a key enzyme in the lysine biosynthesis pathway. In these studies, the compound exhibited weaker inhibition compared to natural lysine. The half-maximal inhibitory concentration (IC50) for (±)-(E)-2,6-diaminohex-4-enoic acid was determined to be 3.7 mM, which is significantly higher than the 0.2 mM IC50 for racemic lysine.
| Compound | IC50 (mM) | Target Enzyme |
| (±)-(E)-2,6-diaminohex-4-enoic acid | 3.7 | Dihydrodipicolinate Synthase (DHDPS) |
| Racemic lysine | 0.2 | Dihydrodipicolinate Synthase (DHDPS) |
This table presents the comparative inhibitory concentrations of (±)-(E)-2,6-diaminohex-4-enoic acid and racemic lysine on Dihydrodipicolinate Synthase.
Allosteric Modulation of Enzymes
A significant aspect of the enzymatic interaction of (E)-2,6-diaminohex-4-enoic acid is its role as an allosteric modulator, particularly its inhibitory effect on Dihydrodipicolinate Synthase.
Interaction with Dihydrodipicolinate Synthase (DHDPS) as a Lysine Analog Inhibitor
(E)-2,6-diaminohex-4-enoic acid acts as a lysine analogue, targeting the allosteric binding site of DHDPS. usask.ca DHDPS is subject to feedback inhibition by its end-product, lysine, which binds to a site distinct from the active site, known as the allosteric site. This binding event induces a conformational change in the enzyme that reduces its catalytic efficiency. As an analogue of lysine, (E)-2,6-diaminohex-4-enoic acid mimics this interaction, binding to the allosteric site and thereby inhibiting the enzyme. However, its efficacy as an allosteric inhibitor is lower than that of lysine. usask.ca
Structure-Function Relationship of Allosteric Inhibition in DHDPS
The structural basis for the weaker allosteric inhibition by (E)-2,6-diaminohex-4-enoic acid compared to lysine lies in the subtle yet significant chemical differences between the two molecules. The presence of a double bond in the side chain of the inhibitor is proposed to alter the acidity (pKa) of the ε-amino group. usask.ca This amino group is critical for the interaction with the allosteric site, where it forms a key hydrogen bond with a histidine residue (His59 in some DHDPS variants). The altered pKa of the ε-amino group in (E)-2,6-diaminohex-4-enoic acid weakens this hydrogen bond, leading to a less stable enzyme-inhibitor complex and consequently, reduced inhibitory activity. usask.ca
This highlights a critical aspect of the structure-function relationship for allosteric inhibitors of DHDPS: the precise electronic properties and geometry of the inhibitor's side chain are paramount for effective binding and subsequent modulation of enzyme activity.
Covalent Protein Modification and Alteration of Protein Structure-Function
Research has suggested that (E)-2,6-diaminohex-4-enoic acid has the potential to modify proteins through covalent interactions, which could lead to alterations in their structure and function. smolecule.com The presence of a double bond in its structure introduces a site of unsaturation that could potentially react with nucleophilic residues on a protein's surface, such as the thiol group of cysteine or the amino group of lysine. Such covalent adduct formation can lead to irreversible inhibition or altered protein function. However, specific studies demonstrating and characterizing the covalent modification of proteins by (E)-2,6-diaminohex-4-enoic acid are not yet prevalent in the scientific literature.
Mechanisms of Antimicrobial Activity in Bacterial Strains
The antimicrobial action of (E)-2,6-diaminohex-4-enoic acid;dihydrochloride (B599025) is primarily attributed to its role as a competitive inhibitor of lysine utilization in various microorganisms. smolecule.com By mimicking the structure of lysine, this compound can interfere with essential metabolic pathways that depend on this amino acid, leading to a bacteriostatic or bactericidal effect.
One of the key enzymatic targets of this compound is lysine 2,3-aminomutase. smolecule.com This enzyme is crucial for lysine metabolism in certain bacteria, such as Clostridium subterminale, as it catalyzes the conversion of L-lysine to L-β-lysine. smolecule.com The inhibition of lysine 2,3-aminomutase disrupts this metabolic pathway, thereby hindering bacterial growth and proliferation. smolecule.com
While (E)-2,6-diaminohex-4-enoic acid;dihydrochloride does not directly target the bacterial ribosome or the translational machinery, its interference with lysine metabolism can indirectly lead to the disruption of bacterial protein synthesis. Lysine is a fundamental building block for proteins, and its unavailability due to competitive inhibition by the compound can have significant downstream effects.
By acting as a lysine antimetabolite, this compound can lead to:
Depletion of the intracellular lysine pool: Competitive inhibition of lysine uptake and metabolism reduces the availability of free lysine within the bacterial cell.
Incorporation of erroneous amino acids: In the absence of sufficient lysine, the translational machinery may erroneously incorporate the analog into nascent polypeptide chains, leading to the synthesis of non-functional or misfolded proteins.
Activation of stress responses: The scarcity of an essential amino acid can trigger stringent response pathways in bacteria, leading to a global downregulation of transcription and translation, thereby halting growth.
This indirect mechanism of disrupting protein synthesis underscores the compound's potential as an antimicrobial agent that targets metabolic pathways essential for bacterial survival.
Detailed research findings on the specific inhibitory concentrations and efficacy of this compound against key bacterial pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa are not extensively documented in publicly available literature. However, based on its mechanism of action as a lysine antimetabolite, it is plausible that its antimicrobial spectrum would extend to bacteria that are auxotrophic for lysine or heavily reliant on specific lysine metabolic pathways that are susceptible to inhibition by this analog.
Further research is required to establish the precise minimum inhibitory concentrations (MICs) and the spectrum of activity of this compound against a broad range of clinically relevant bacterial pathogens. Such studies would be crucial in determining its potential for future development as a therapeutic agent.
| Parameter | Escherichia coli | Staphylococcus aureus | Pseudomonas aeruginosa |
| Known Activity | Data not available | Data not available | Data not available |
| Potential Susceptibility | Dependent on lysine metabolism pathways | Dependent on lysine metabolism pathways | Dependent on lysine metabolism pathways |
Advanced Structural Analysis and Stereochemical Investigations of E 2,6 Diaminohex 4 Enoic Acid
Spectroscopic Characterization for Detailed Structural Elucidation (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy)
Spectroscopic methods are indispensable for confirming the molecular structure of (E)-2,6-diaminohex-4-enoic acid dihydrochloride (B599025). In particular, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide comprehensive information about the molecule's connectivity and the presence of specific functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are crucial for mapping the carbon-hydrogen framework of the molecule. In the ¹H NMR spectrum, the protons on the double bond (H4 and H5) are of particular diagnostic importance. A large coupling constant (J) between these protons confirms the trans or (E)-configuration of the double bond. The chemical shifts of protons adjacent to the amino groups (H2 and H6) also serve as key structural indicators.
Infrared (IR) Spectroscopy: The IR spectrum reveals the vibrational modes of the functional groups within the molecule. Key absorption bands for the amine (N-H), carboxylic acid (O-H and C=O), and the C=C double bond are readily identifiable. okstate.eduwayne.eduresearchgate.net A prominent band in the region of 960-980 cm⁻¹ is characteristic of the out-of-plane C-H bending vibration of the (E)-configured double bond.
Interactive Data Table: Predicted Spectroscopic Data for (E)-2,6-Diaminohex-4-enoic Acid Dihydrochloride
| Technique | Signal | Predicted Chemical Shift (ppm) or Wavenumber (cm⁻¹) | Assignment |
| ¹H NMR | Multiplet | ~5.7 - 5.9 | H4/H5 (Olefinic) |
| ¹H NMR | Multiplet | ~4.1 - 4.3 | H2 (α-proton) |
| ¹H NMR | Multiplet | ~3.4 - 3.6 | H6 (ε-protons) |
| ¹³C NMR | Resonances | ~170 - 175 | C1 (Carboxyl) |
| ¹³C NMR | Resonances | ~125 - 135 | C4/C5 (Olefinic) |
| ¹³C NMR | Resonances | ~50 - 55 | C2 (α-carbon) |
| ¹³C NMR | Resonances | ~40 - 45 | C6 (ε-carbon) |
| IR | Broad Band | ~2500 - 3300 | O-H (Carboxylic acid) and N-H (Amine) |
| IR | Strong Band | ~1700 - 1730 | C=O (Carboxylic acid) |
| IR | Medium Band | ~1580 - 1650 | N-H (Bending) and C=C (Stretching) |
| IR | Strong Band | ~960 - 980 | C-H bend (trans C=C) |
Conformational Analysis and Stereochemical Purity Determination
The presence of the rigid (E)-double bond significantly restricts the conformational freedom of (E)-2,6-diaminohex-4-enoic acid. Computational modeling, in conjunction with experimental methods such as Nuclear Overhauser Effect (NOE) NMR spectroscopy, can be employed to determine the most stable conformations of the molecule in solution. The determination of stereochemical purity, specifically the enantiomeric excess of the L- or D-isomer, is of paramount importance. This can be achieved through techniques like chiral chromatography (e.g., HPLC or GC) or by derivatizing the amino acid with a chiral agent and subsequent analysis by NMR. nih.govcat-online.comcat-online.com
Analytical Methodologies for Research Applications of E 2,6 Diaminohex 4 Enoic Acid
Chromatographic Techniques for Separation and Purification
Chromatography is a fundamental tool for the isolation and purification of (E)-2,6-diaminohex-4-enoic acid from complex mixtures, such as reaction products or biological matrices. The choice of technique depends on the specific requirements of the analysis, including the desired purity, scale, and the nature of the sample.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis and purification of non-volatile compounds like (E)-2,6-diaminohex-4-enoic acid. Due to the polar nature of this diamino acid, reversed-phase and ion-exchange chromatography are the most common HPLC modes employed.
Reversed-Phase HPLC (RP-HPLC): In RP-HPLC, a nonpolar stationary phase (typically C18) is used with a polar mobile phase. To enhance retention and improve peak shape of the highly polar (E)-2,6-diaminohex-4-enoic acid, pre-column derivatization is often necessary. Reagents such as o-phthaldialdehyde (OPA) or dansyl chloride react with the primary amino groups to form fluorescent or UV-active derivatives, respectively. This not only improves chromatographic behavior but also significantly increases detection sensitivity.
Table 1: Illustrative RP-HPLC Conditions for Derivatized (E)-2,6-diaminohex-4-enoic Acid Analysis
| Parameter | Condition |
|---|---|
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1 M Sodium Acetate, pH 7.2 |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% to 80% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | Fluorescence (Ex: 340 nm, Em: 450 nm for OPA) |
| Derivatizing Agent | o-Phthaldialdehyde (OPA) |
Ion-Exchange Chromatography (IEC): IEC separates molecules based on their net charge. As a diamino acid, (E)-2,6-diaminohex-4-enoic acid is positively charged at acidic to neutral pH and can be effectively separated using a cation-exchange column. Elution is typically achieved by increasing the ionic strength or pH of the mobile phase.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification of volatile and thermally stable compounds. Due to the low volatility of amino acids, derivatization is a mandatory step to convert (E)-2,6-diaminohex-4-enoic acid into a form suitable for GC analysis. This process involves the chemical modification of the polar amino and carboxyl groups to increase volatility.
Common derivatization strategies include silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which replace active hydrogens with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. The resulting derivatives can then be separated by GC and identified by their characteristic mass spectra.
Mass Spectrometry for Precise Identification and Quantification
Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive quantification of (E)-2,6-diaminohex-4-enoic acid. When coupled with chromatographic techniques like HPLC (LC-MS) or GC (GC-MS), it provides a high degree of specificity and sensitivity.
In mass spectrometry, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The fragmentation pattern of the molecular ion provides valuable structural information. For (E)-2,6-diaminohex-4-enoic acid, characteristic fragmentation would involve the loss of small neutral molecules such as water (H₂O), ammonia (B1221849) (NH₃), and the carboxyl group (COOH). The presence of the double bond can also influence the fragmentation pathways, potentially leading to specific cleavage patterns that can aid in its identification.
Table 2: Predicted Key Mass Fragments for Derivatized (E)-2,6-diaminohex-4-enoic Acid (Illustrative)
| Derivative | Predicted Fragment (m/z) | Corresponding Neutral Loss |
|---|---|---|
| Bis-TMS | [M-15]⁺ | Loss of CH₃ from a TMS group |
| [M-117]⁺ | Loss of COOTMS | |
| Bis-TBDMS | [M-57]⁺ | Loss of C₄H₉ from a TBDMS group |
Note: The actual mass spectrum would depend on the ionization method and collision energy.
For quantitative studies, techniques like selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be employed to achieve very low detection limits and high precision.
Quantitative Assays in Biochemical and Cell-Free Systems (Non-human focus)
Quantitative assays are essential for determining the concentration of (E)-2,6-diaminohex-4-enoic acid and for studying its effects in biochemical and cell-free systems. These assays are particularly relevant for investigating its role as a potential enzyme inhibitor or as a substrate in metabolic pathways.
Given its structural similarity to lysine (B10760008), (E)-2,6-diaminohex-4-enoic acid has been investigated as an inhibitor of enzymes involved in lysine metabolism. For example, it is a known potent inhibitor of lysine 2,3-aminomutase from Clostridium subterminale SB4. The inhibitory activity can be quantified by measuring the decrease in the rate of the enzymatic reaction in the presence of the compound.
Table 3: Example of an Enzyme Inhibition Assay for (E)-2,6-diaminohex-4-enoic Acid
| Component | Description |
|---|---|
| Enzyme | Lysine 2,3-aminomutase |
| Substrate | L-lysine |
| Inhibitor | (E)-2,6-diaminohex-4-enoic acid |
| Assay Principle | Measurement of the formation of the product, β-lysine, over time. |
| Detection Method | HPLC analysis of the reaction mixture to quantify substrate and product concentrations. |
| Parameter Determined | IC₅₀ (inhibitor concentration causing 50% inhibition of enzyme activity). |
In such assays, a fixed amount of enzyme and substrate are incubated with varying concentrations of the inhibitor. The reaction rate is then measured and compared to a control without the inhibitor. The data can be used to determine the potency of the inhibition (e.g., the IC₅₀ value) and to elucidate the mechanism of inhibition (e.g., competitive, non-competitive).
Applications in Biochemical and Biotechnological Research Paradigms
Utilization in Investigating Amino Acid Metabolic Pathways
As an analogue of lysine (B10760008), (E)-2,6-diaminohex-4-enoic acid has been instrumental in elucidating the intricacies of amino acid metabolism, particularly that of lysine. Its utility stems from its ability to act as a competitive inhibitor in pathways where lysine is a substrate.
One of the key areas of its application is in the study of lysine utilization by various microorganisms. By acting as a competitive inhibitor, it can block the uptake and subsequent metabolic conversion of lysine. This inhibitory action allows researchers to gain insights into the specific enzymatic pathways and transport mechanisms involved in lysine metabolism in different microbes.
A notable example of its specific enzymatic inhibition is its effect on lysine 2,3-aminomutase. This enzyme is crucial for lysine metabolism in certain bacteria, such as Clostridium subterminale, as it catalyzes the conversion of L-lysine to L-β-lysine. (E)-2,6-diaminohex-4-enoic acid has been shown to inhibit the activity of this enzyme, providing a valuable tool for studying the mechanism and regulation of this metabolic step.
Furthermore, this compound serves as a precursor for the synthesis of tritium-labeled lysine. The incorporation of the radioactive isotope tritium allows for the precise tracking of lysine's movement and utilization within cells and organisms, offering a powerful method for mapping its metabolic fate.
| Research Application | Mechanism of Action | Investigated Pathway/Enzyme |
| Microbial Lysine Metabolism | Competitive inhibition of lysine uptake and conversion | Lysine utilization pathways in microorganisms |
| Enzyme Inhibition Studies | Inhibition of catalytic activity | Lysine 2,3-aminomutase |
| Metabolic Pathway Tracing | Precursor for tritium-labeled lysine | General lysine metabolic pathways |
Protein Engineering and Biocatalysis Applications
The unique structural features of (E)-2,6-diaminohex-4-enoic acid, particularly its unsaturation, make it a valuable non-proteinogenic amino acid for applications in protein engineering and the development of novel biocatalysts.
The incorporation of non-canonical amino acids, including those with unsaturated side chains, is a recognized strategy in protein engineering to enhance protein stability and modulate catalytic activity. While specific data on the incorporation of (E)-2,6-diaminohex-4-enoic acid into proteins to enhance stability is not extensively documented in publicly available research, the principles of protein engineering suggest its potential in this area. The introduction of novel functional groups and conformational constraints through such amino acids can lead to improved thermal and chemical stability of proteins.
The double bond in the side chain of (E)-2,6-diaminohex-4-enoic acid can introduce conformational rigidity, which may contribute to a more stable protein fold. Furthermore, this unsaturated moiety can participate in unique non-covalent interactions within the protein core or on its surface, potentially leading to enhanced stability.
From a catalytic perspective, the incorporation of this amino acid into an enzyme's active site could modulate its activity. The altered stereochemistry and electronic properties of the side chain, compared to lysine, could influence substrate binding and the catalytic mechanism, potentially leading to enhanced or altered enzymatic function.
The development of novel biocatalysts with tailored properties is a significant goal in biotechnology. The incorporation of non-proteinogenic amino acids is a key strategy to create enzymes with new functionalities or improved performance for specific industrial applications.
(E)-2,6-diaminohex-4-enoic acid, with its unique chemical structure, offers possibilities for creating novel biocatalysts. The double bond can be a site for further chemical modification, allowing for the introduction of new catalytic groups or for the covalent linkage of the enzyme to solid supports for immobilization. This can lead to the development of more robust and reusable biocatalysts.
The ability to introduce such a modified amino acid into a protein scaffold opens up avenues for designing enzymes that can catalyze reactions not found in nature or that can operate under non-natural conditions, such as in organic solvents.
| Application Area | Potential Contribution of (E)-2,6-diaminohex-4-enoic acid |
| Protein Stability | Introduction of conformational rigidity and novel non-covalent interactions. |
| Catalytic Activity | Altered substrate binding and modified catalytic mechanisms. |
| Novel Biocatalysts | Site for chemical modification and immobilization; potential for new-to-nature reactions. |
Exploration in Neurobiological Research Models (Mechanism-focused)
While direct research on the neurobiological applications of (E)-2,6-diaminohex-4-enoic acid is limited, its role as a lysine analogue provides a basis for exploring its potential impact on neurological processes. Lysine metabolism is known to be active in the brain and is linked to the synthesis of certain neurotransmitters.
Lysine is a precursor for the synthesis of the neurotransmitter glutamate in the brain via the saccharopine pathway. As a competitive inhibitor of lysine metabolism, (E)-2,6-diaminohex-4-enoic acid could potentially modulate the levels of glutamate. By interfering with the enzymes involved in lysine degradation, it might reduce the available pool of precursors for glutamate synthesis, thereby indirectly affecting glutamatergic neurotransmission.
The balance between excitatory (glutamatergic) and inhibitory (GABAergic) neurotransmission is critical for normal brain function. Any modulation of glutamate levels could have significant downstream effects on neuronal excitability and synaptic plasticity.
The principle of enzyme inhibition by amino acid analogues is a cornerstone of neuropharmacology. Given that (E)-2,6-diaminohex-4-enoic acid inhibits enzymes in microbial lysine metabolism, it is plausible that it could also inhibit enzymes involved in amino acid metabolism within the central nervous system.
For instance, enzymes in the lysine degradation pathway in the brain could be potential targets. Inhibition of these enzymes could lead to an accumulation of lysine or a reduction in its downstream metabolites, which might have neuroactive properties. Such studies could provide valuable insights into the role of specific metabolic pathways in neurological function and disease.
| Potential Neurobiological Application | Postulated Mechanism of Action |
| Modulation of Neurotransmitter Synthesis | Competitive inhibition of lysine metabolic pathways that provide precursors for glutamate synthesis. |
| Enzyme Inhibition in the CNS | Inhibition of enzymes involved in cerebral lysine degradation, leading to altered levels of neuroactive metabolites. |
Agricultural Science Research and Plant Physiology
No specific studies or data were identified that detail the role of (E)-2,6-diaminohex-4-enoic acid;dihydrochloride (B599025) as a plant growth regulator. Furthermore, there is no available research on its effects on the enhancement of nutrient uptake or stress resistance in plants. General literature on the roles of amino acids and their analogs in plant stress responses exists, but none of it specifically mentions or investigates the compound .
Role as a Plant Growth Regulator
There is no scientific evidence in the reviewed literature to support the function of (E)-2,6-diaminohex-4-enoic acid;dihydrochloride as a plant growth regulator.
Enhancement of Nutrient Uptake and Stress Resistance in Plants
Scientific literature lacks any studies or empirical data demonstrating that this compound enhances nutrient uptake or improves stress resistance in plants.
Contribution to the Study of Extracellular Matrix-Related Disorders in Animal Models (e.g., Fibrosis, Atherosclerosis)
Application as a Key Intermediate in Pharmaceutical Synthesis Research
While some chemical supplier sources describe this compound as a potential building block or precursor in drug development, there is a lack of specific, published research that details its application as a key intermediate in the synthesis of named pharmaceutical compounds. The available information is general in nature and does not provide the detailed research findings required for a thorough and scientifically accurate article.
Due to the absence of specific and detailed scientific information for each of the requested sections, it is not possible to generate the article while adhering to the strict requirements for thorough, informative, and scientifically accurate content focused solely on this compound.
Computational and Theoretical Studies on E 2,6 Diaminohex 4 Enoic Acid
Molecular Modeling and Docking Simulations for Enzyme-Ligand Interactions
Molecular modeling and docking simulations are instrumental in understanding how (E)-2,6-diaminohex-4-enoic acid interacts with biological targets, particularly enzymes that process lysine (B10760008). As an unsaturated analog of lysine, its unique structural features, such as the rigid double bond, can be computationally modeled to predict its binding affinity and orientation within an enzyme's active site.
Docking studies can simulate the binding of (E)-2,6-diaminohex-4-enoic acid to the active sites of various enzymes, providing insights into the specific intermolecular interactions that stabilize the enzyme-ligand complex. These interactions may include hydrogen bonds, electrostatic interactions, and hydrophobic contacts. For instance, the protonated amino groups of the molecule can form salt bridges with negatively charged residues in the enzyme's binding pocket, while the hydrocarbon chain can engage in van der Waals interactions.
The results from docking simulations can be used to generate a binding energy score, which provides an estimate of the binding affinity of the compound for the target enzyme. This information is crucial for predicting its potential as an enzyme inhibitor. Furthermore, molecular dynamics simulations can be employed to study the dynamic behavior of the enzyme-ligand complex over time, offering a more detailed picture of the binding stability and conformational changes that may occur upon binding.
Below is a hypothetical data table illustrating the type of results that could be obtained from a molecular docking study of (E)-2,6-diaminohex-4-enoic acid with a target enzyme.
| Target Enzyme | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Lysine Decarboxylase | -7.8 | Asp58, Glu210, Tyr34 | Hydrogen Bond, Salt Bridge |
| Histone Deacetylase 8 | -6.5 | His142, His143, Tyr306 | Hydrophobic, Hydrogen Bond |
| Lysyl Oxidase | -8.2 | Asp384, Gln282, His303 | Salt Bridge, Hydrogen Bond |
Quantum Chemical Calculations for Reactivity and Electronic Structure Analysis
Quantum chemical calculations offer a deeper understanding of the electronic properties and reactivity of (E)-2,6-diaminohex-4-enoic acid. Methods such as Density Functional Theory (DFT) can be used to calculate a variety of molecular properties, including the distribution of electron density, molecular orbital energies (HOMO and LUMO), and electrostatic potential.
The presence of the double bond in the hexenoic acid chain introduces a region of higher electron density, which can influence the molecule's reactivity and its interactions with enzymatic targets. smolecule.com Quantum chemical calculations can precisely map the electrostatic potential surface, identifying electron-rich and electron-poor regions that are susceptible to electrophilic and nucleophilic attack, respectively.
Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can provide insights into the molecule's chemical reactivity and its ability to participate in charge-transfer interactions. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability.
The following table presents hypothetical data from quantum chemical calculations on (E)-2,6-diaminohex-4-enoic acid.
| Parameter | Calculated Value | Significance |
| HOMO Energy | -6.2 eV | Relates to the ability to donate electrons |
| LUMO Energy | -0.8 eV | Relates to the ability to accept electrons |
| HOMO-LUMO Gap | 5.4 eV | Indicator of chemical stability |
| Dipole Moment | 3.5 D | Reflects the overall polarity of the molecule |
In Silico Screening and Design of Novel Analogs
The structural and electronic information obtained from molecular modeling and quantum chemical calculations can be leveraged for the in silico screening and design of novel analogs of (E)-2,6-diaminohex-4-enoic acid with improved biological activity. Virtual screening techniques can be used to screen large compound libraries to identify molecules with similar structural features or predicted binding affinities for a target enzyme. nih.govnih.govmdpi.com
Structure-based drug design approaches can be employed to rationally modify the structure of (E)-2,6-diaminohex-4-enoic acid to enhance its binding to a specific target. For example, functional groups could be added to increase the number of hydrogen bonds or to improve hydrophobic interactions within the enzyme's active site. Computational methods can predict how these modifications will affect the binding affinity and specificity of the resulting analogs. acs.org
Pharmacophore modeling is another powerful tool that can be used to identify the key chemical features required for biological activity. A pharmacophore model can be developed based on the known interactions of (E)-2,6-diaminohex-4-enoic acid with its target and then used to search for new molecules that match the model.
This computational-driven approach to drug discovery can significantly accelerate the identification and optimization of new therapeutic agents based on the (E)-2,6-diaminohex-4-enoic acid scaffold.
Future Directions and Emerging Research Avenues
Discovery of Unexplored Biological Roles Across Diverse Organisms
(E)-2,6-diaminohex-4-enoic acid has demonstrated notable biological activity, primarily as an inhibitor of lysine (B10760008) metabolism. It acts as a competitive inhibitor of lysine utilization in various microorganisms and has been shown to inhibit the enzyme lysine 2,3-aminomutase, which is crucial for lysine metabolism in certain bacteria like Clostridium subterminale smolecule.com. This inhibitory action provides a foundation for exploring its potential as a selective antimicrobial agent. Future research could focus on screening its activity against a broader range of pathogenic bacteria and fungi, particularly those heavily reliant on specific lysine metabolic pathways.
Furthermore, the biological significance of unsaturated and diamino acids is vast, with many exhibiting potent pharmacological properties csic.esnih.govucm.esresearchgate.netresearchgate.net. The unique structural features of (E)-2,6-diaminohex-4-enoic acid, including two vicinal nitrogen-bearing chiral centers, suggest that its biological activities may extend beyond simple metabolic inhibition ucm.esresearchgate.net. Investigations into its effects on other cellular processes in a variety of organisms, from prokaryotes to eukaryotes, could uncover novel therapeutic applications. For instance, exploring its impact on protein synthesis, enzyme function beyond lysine metabolism, and cellular signaling pathways could reveal previously unknown biological roles. The study of structurally similar synthetic amino acid derivatives has shown potential in targeting digestive enzymes for hypoglycemic and anti-obesity effects, suggesting another possible avenue of exploration for this compound nih.gov.
Development of Advanced Stereoselective Synthetic Methodologies
The synthesis of (E)-2,6-diaminohex-4-enoic acid dihydrochloride (B599025) is typically achieved through the dehydrogenation of 2,6-diaminohexanoic acid (lysine) smolecule.com. However, to fully explore its biological potential and for the development of derivatives, advanced stereoselective synthetic methods are crucial. The presence of two chiral centers and a double bond in the molecule presents a significant challenge for synthetic organic chemists ucm.esresearchgate.net.
Future research in this area will likely focus on the development of novel asymmetric and stereoselective synthetic routes. Methodologies such as the diastereodivergent preparation of orthogonally protected δ,ε-unsaturated α,β-diamino acids can serve as a template for synthesizing a variety of structurally diverse analogues acs.org. Copper-catalyzed diastereo- and enantioselective reductive Mannich-type reactions of α,β-unsaturated carboxylic acids also present a promising strategy for the direct and scalable synthesis of enantioenriched β-amino acids with adjacent stereocenters nih.gov. Furthermore, chemoenzymatic synthesis, which combines the selectivity of enzymes with the efficiency of chemical reactions, could offer a green and efficient route to produce enantiomerically pure (E)-2,6-diaminohex-4-enoic acid and its derivatives nih.gov. The stereoselective synthesis of related β-substituted α,β-diamino acids from β-hydroxy amino acids provides another potential synthetic pathway to explore acs.org. The development of these advanced synthetic methodologies will be critical for producing sufficient quantities of the compound for extensive biological testing and for creating a library of derivatives with potentially enhanced or novel activities.
| Synthetic Strategy | Description | Potential Advantages |
| Asymmetric Alkylation | Involves the stereoselective alkylation of a chiral Schiff base precursor. researchgate.net | High enantiomeric excess can be achieved. |
| Aza-Michael Addition | The addition of an amine to an α,β-unsaturated carbonyl compound to form a β-amino carbonyl compound. | Can be catalyzed by acids and is tolerant of various functional groups. |
| Reductive Mannich-type Reaction | A copper-catalyzed reaction of α,β-unsaturated carboxylic acids with ketimines. nih.gov | Provides direct access to β-amino acids with vicinal stereocenters. nih.gov |
| Chemoenzymatic Synthesis | Combines chemical synthesis with enzymatic reactions to achieve high stereoselectivity. nih.gov | Offers environmentally friendly and highly selective synthetic routes. nih.gov |
Integration into Synthetic Biology for Engineered Metabolic Pathways
Synthetic biology offers powerful tools for the production of non-natural amino acids and their incorporation into proteins springernature.combitesizebio.comnih.govresearchgate.net. The integration of (E)-2,6-diaminohex-4-enoic acid into engineered metabolic pathways represents a promising frontier. While the biosynthesis of this specific compound has not been extensively reported, metabolic engineering strategies for producing lysine and its derivatives in microorganisms like Corynebacterium glutamicum and Escherichia coli are well-established nih.govresearchgate.netnih.govmdpi.comresearchgate.net.
Future research could focus on engineering microbial strains to produce (E)-2,6-diaminohex-4-enoic acid de novo. This could involve introducing and optimizing a heterologous desaturase enzyme that can act on lysine or a precursor in the lysine biosynthetic pathway. Success in this area would enable the sustainable and cost-effective production of this valuable compound.
Furthermore, the incorporation of (E)-2,6-diaminohex-4-enoic acid as a non-canonical amino acid into proteins is another exciting prospect. By expanding the genetic code, synthetic biologists can site-specifically introduce this amino acid into proteins, thereby creating novel functionalities springernature.comsciencedaily.com. The unsaturated bond in (E)-2,6-diaminohex-4-enoic acid could be used for subsequent chemical modifications, such as cross-linking or the attachment of fluorescent probes, to study protein structure and function in new ways.
Elucidation of Complex Mechanistic Pathways Using Advanced Biophysical Techniques
Understanding the precise molecular mechanisms by which (E)-2,6-diaminohex-4-enoic acid exerts its biological effects is crucial for its development as a therapeutic agent or research tool. Its known inhibitory activity against lysine 2,3-aminomutase provides a starting point for detailed mechanistic studies smolecule.com. This enzyme utilizes a radical-based mechanism, and the unsaturated nature of the inhibitor likely plays a key role in its interaction with the enzyme's active site nih.govnih.gov.
Advanced biophysical techniques will be instrumental in elucidating these complex mechanistic pathways. High-resolution structural biology methods, such as X-ray crystallography and cryo-electron microscopy, can be used to determine the three-dimensional structure of the enzyme-inhibitor complex, revealing the specific molecular interactions that lead to inhibition nih.gov. Spectroscopic techniques, particularly electron paramagnetic resonance (EPR) spectroscopy, can be employed to study the radical intermediates that may be formed during the interaction of the compound with radical SAM enzymes like lysine 2,3-aminomutase nih.govnih.gov. Furthermore, kinetic studies and the use of isotopically labeled analogues of (E)-2,6-diaminohex-4-enoic acid can provide deeper insights into the enzyme's catalytic mechanism and how the inhibitor disrupts it smolecule.com.
| Biophysical Technique | Application in Studying (E)-2,6-diaminohex-4-enoic acid |
| X-ray Crystallography | Determining the 3D structure of the compound bound to its target enzyme. nih.gov |
| Cryo-Electron Microscopy | Visualizing the structure of large enzyme-inhibitor complexes. |
| Electron Paramagnetic Resonance (EPR) | Studying radical intermediates formed during enzyme inhibition. nih.govnih.gov |
| Nuclear Magnetic Resonance (NMR) | Characterizing the structure and dynamics of the compound and its interactions. |
| Mass Spectrometry | Analyzing reaction products and covalent modifications to proteins. |
| Isothermal Titration Calorimetry (ITC) | Measuring the binding affinity and thermodynamics of interaction with target proteins. |
Design of (E)-2,6-Diaminohex-4-enoic Acid-Based Molecular Probes for Biochemical Investigations
The unique chemical structure of (E)-2,6-diaminohex-4-enoic acid makes it an excellent scaffold for the design of molecular probes to investigate a variety of biological processes. The presence of two amino groups and an unsaturated bond allows for versatile chemical modifications to introduce reporter groups, such as fluorophores or affinity tags smolecule.com.
A significant area of future research will be the development of fluorescent probes based on this compound. By attaching a fluorescent dye to one of the amino groups, researchers can create probes to visualize the localization and dynamics of lysine-utilizing enzymes or transporters within living cells. The design of such probes can be guided by established modular synthesis protocols for fluorescent D-amino acids nih.gov.
Furthermore, the reactivity of the double bond can be exploited to design activity-based probes (ABPs). These probes can covalently label the active site of target enzymes, allowing for their identification and characterization in complex biological samples nih.govacs.orgresearchgate.netfrontiersin.orguark.edu. An ABP based on (E)-2,6-diaminohex-4-enoic acid could be particularly useful for profiling the activity of enzymes involved in lysine metabolism and for discovering new enzyme targets. The development of such probes will provide powerful tools for chemical biology and drug discovery.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (E)-2,6-diaminohex-4-enoic acid dihydrochloride, and how do reaction conditions influence stereochemical purity?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, starting with a hex-4-enoic acid backbone. The amino groups at positions 2 and 6 can be introduced via nucleophilic substitution or reductive amination. To achieve the (E)-configuration, reaction conditions (e.g., temperature, solvent polarity) must favor anti-addition during double bond formation . For dihydrochloride salt formation, stoichiometric HCl is added post-synthesis under controlled pH to avoid over-protonation. Purity is validated via HPLC and chiral chromatography to confirm stereochemical integrity .
Q. How can researchers assess the solubility and stability of (E)-2,6-diaminohex-4-enoic acid dihydrochloride under physiological conditions?
- Methodological Answer : Solubility is tested in aqueous buffers (pH 1–12) using UV-Vis spectroscopy or gravimetric analysis. Stability studies involve incubating the compound at 25°C, 40°C, and 75% relative humidity (accelerated conditions) for 1–4 weeks, followed by LC-MS to detect degradation products like deaminated or oxidized derivatives . For physiological relevance, simulate gastrointestinal (pH 2–7.4) and plasma conditions .
Q. What analytical techniques are critical for characterizing (E)-2,6-diaminohex-4-enoic acid dihydrochloride?
- Methodological Answer :
- Structural confirmation : NMR (¹H, ¹³C, DEPT-135) for amino group positioning and double bond geometry; FT-IR for carboxylic acid and NH₂ vibrations .
- Salt formation : Elemental analysis (Cl⁻ quantification) and X-ray diffraction to confirm dihydrochloride crystallinity .
- Purity : HPLC with UV/ELSD detection; mass spectrometry (HRMS) for molecular ion verification .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for (E)-2,6-diaminohex-4-enoic acid dihydrochloride across different studies?
- Methodological Answer : Discrepancies may arise from variations in salt hydration states, enantiomeric purity, or assay conditions. To address this:
- Standardize protocols: Use identical cell lines (e.g., Fischer 344 rat models) and buffer systems .
- Validate compound integrity pre- and post-assay via LC-MS .
- Perform dose-response curves (0.05–10 mM) to identify threshold effects . Confounding factors like solvent choice (DMSO vs. water) must also be controlled .
Q. What strategies can optimize the compound’s stability in long-term storage for in vivo studies?
- Methodological Answer :
- Co-crystallization : Co-formers like fumaric acid (1:1–1:3 molar ratios) improve thermal stability via hydrogen bonding, as demonstrated for Camylofin dihydrochloride .
- Lyophilization : Freeze-drying in amber vials under nitrogen atmosphere reduces hydrolytic degradation .
- Additives : Include antioxidants (e.g., BHT) in stock solutions to prevent oxidation of the double bond .
Q. How does the (E)-configuration of the double bond influence interactions with biological targets compared to the (Z)-isomer?
- Methodological Answer : The (E)-isomer’s linear geometry may enhance binding to planar receptors (e.g., enzyme active sites) versus the bent (Z)-form. Computational docking (Glide, AutoDock) predicts binding affinities, while SPR or ITC quantifies thermodynamic parameters. In vitro assays (e.g., enzyme inhibition) using purified isomers validate predictions .
Q. What are the best practices for designing structure-activity relationship (SAR) studies on derivatives of this compound?
- Methodological Answer :
- Scaffold modification : Introduce substituents at C3/C5 to probe steric/electronic effects.
- Functional assays : Test derivatives in parallel for solubility (logP), cytotoxicity (MTT assay), and target engagement (e.g., GABA receptor binding) .
- Data analysis : Use multivariate regression to correlate structural features (Hammett constants, polar surface area) with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
